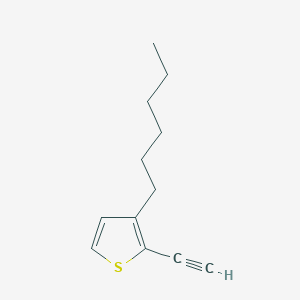

2-Ethynyl-3-hexylthiophene

Description

Contextualization within π-Conjugated Systems and Thiophene (B33073) Chemistry

Thiophene-based π-conjugated organic molecules are a cornerstone of modern materials science, prized for their exceptional electrical and optical characteristics. acs.org These systems, characterized by alternating single and multiple bonds, allow for the delocalization of π-electrons across the molecular backbone. This delocalization is fundamental to their utility in electronic devices. Thiophene, an electron-rich aromatic heterocycle, is a favored building block for these materials. acs.orgrsc.org

The introduction of an ethynyl (B1212043) (carbon-carbon triple bond) group to the thiophene ring, as seen in 2-ethynyl-3-hexylthiophene, extends the π-conjugation. This extension significantly influences the molecule's electronic properties, including its energy levels (HOMO and LUMO) and bandgap. The hexyl group, a six-carbon alkyl chain, is primarily incorporated to enhance the solubility of the resulting materials in organic solvents. This improved processability is crucial for fabricating thin films and devices from solution. tcichemicals.comresearchgate.net The strategic placement of these functional groups on the thiophene ring allows for fine-tuning of the material's properties.

Thiophene-containing polymers, such as the well-studied poly(3-hexylthiophene) (P3HT), are renowned for their semiconducting properties and are used in applications like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). tcichemicals.comnih.govnih.gov The ethynyl group in this compound provides a reactive site for polymerization reactions, enabling the creation of novel poly(aryleneethynylene) type polymers with tailored structures and properties. acs.org

Significance as a Precursor in Organic Electronic Materials Development

The true significance of this compound lies in its role as a versatile precursor for a wide array of organic electronic materials. The terminal ethynyl group is particularly amenable to a variety of coupling reactions, most notably the Sonogashira coupling and "click" chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition. nih.govrsc.org These reactions are highly efficient and functional group tolerant, allowing for the precise construction of complex macromolecular architectures. rsc.org

For instance, this compound can be polymerized to form poly(3-hexylthiophene) with a terminal ethynyl group (ethynyl-terminated P3HT). nih.govrsc.org This functionalized polymer is a critical building block for creating block copolymers. nih.govrsc.org By "clicking" the ethynyl-terminated P3HT with a polymer containing an azide (B81097) end-group, researchers can synthesize diblock copolymers with distinct donor and acceptor segments, which are highly desirable for applications in bulk heterojunction solar cells. rsc.orgumons.ac.be

Furthermore, the ethynyl group can serve as a linker or a π-spacer in more complex molecules. For example, it has been used to connect thiophene units to other aromatic systems, creating chromophores with tailored absorption and emission properties. acs.orgresearchgate.net The ability to precisely control the structure and, consequently, the electronic and optical properties of the resulting materials makes this compound an invaluable tool for researchers developing next-generation organic electronic devices.

Research Findings on this compound and its Derivatives

The utility of this compound and its derivatives is demonstrated in a variety of research applications. The following table summarizes key findings related to polymers and materials derived from this compound.

| Application/Study | Material | Key Findings |

| Block Copolymer Synthesis | Poly(3-hexylthiophene)-block-poly(acrylic acid) (P3HT-b-PAA) | Synthesized via "click" chemistry using ethynyl-terminated P3HT. The resulting amphiphilic block copolymer self-assembles into micellar structures. rsc.org |

| Surface Functionalization | Poly(3-hexylthiophene) (P3HT) brushes on silicon dioxide (SiO2) | Prepared using a "click" reaction between ethynyl-terminated P3HT and an azide self-assembled monolayer. This method allows for the creation of semiconducting polymer brushes on oxide surfaces. rsc.org |

| Polymer Synthesis | Poly((3-hexylthiophene-ylene)ethynylenes) | Palladium-catalyzed polycondensation of diethynylbenzene and diiodo-3-hexylthiophene yields polymers with high molecular weights and distinct photoluminescent properties. acs.org |

| End-Functionalized Polymers | Ethynyl-terminated poly(3-hexylthiophene) (P3HT) | Sonogashira coupling provides a method to exclusively afford P3HT with an ethynyl group at one end, crucial for effective block copolymerization via click reactions. nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

291273-96-6 |

|---|---|

Molecular Formula |

C12H16S |

Molecular Weight |

192.32 g/mol |

IUPAC Name |

2-ethynyl-3-hexylthiophene |

InChI |

InChI=1S/C12H16S/c1-3-5-6-7-8-11-9-10-13-12(11)4-2/h2,9-10H,3,5-8H2,1H3 |

InChI Key |

JRIHDMOFTYJKTG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=C(SC=C1)C#C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethynyl 3 Hexylthiophene and Its Derivatives

Precursor Synthesis and Functionalization Routes to Halogenated Thiophenes

The journey to 2-ethynyl-3-hexylthiophene commences with the synthesis of a halogenated 3-hexylthiophene (B156222). Halogen atoms, typically bromine or iodine, are introduced at specific positions on the thiophene (B33073) ring to serve as reactive sites for subsequent cross-coupling reactions. The choice of halogen and its position are critical for directing the regiochemistry of the final product.

Commonly, 2-bromo-3-hexylthiophene (B1249596) or 2,5-dihalo-3-hexylthiophenes are utilized as precursors. The synthesis of these compounds can be achieved through several established methods. For instance, the bromination of 3-hexylthiophene can be carried out using N-bromosuccinimide (NBS) in a solvent like chloroform (B151607) or tetrahydrofuran (B95107) (THF). acs.org The reaction conditions, such as temperature and reaction time, can be controlled to favor the formation of mono- or di-brominated products. acs.org For example, reacting commercial poly(3-hexylthiophene) with NBS in chloroform at room temperature for 12 hours, followed by heating to 50°C, yields a brominated polymer. acs.org

A method for controlling the bromination of thiophene derivatives involves the use of a lithium source, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78°C) followed by the addition of bromine. google.com This approach allows for regioselective bromination. google.com Similarly, 2,5-dibromo-3-hexylthiophene (B54134) can be prepared by reacting 3-hexylthiophene with two equivalents of a brominating agent. rsc.orgumich.edu

For the introduction of iodine, reagents like N-iodosuccinimide (NIS) are often employed, sometimes with a catalytic amount of an acid like trifluoroacetic acid to enhance reactivity. organic-chemistry.org The synthesis of 2-bromo-5-iodo-3-hexylthiophene is a valuable route, as the differential reactivity of the C-I and C-Br bonds can be exploited in subsequent selective coupling reactions. fudan.edu.cn

Table 1: Selected Methods for Halogenation of 3-Hexylthiophene

| Halogenating Agent | Substrate | Solvent | Conditions | Product | Reference |

| N-Bromosuccinimide (NBS) | 3-Hexylthiophene | Chloroform | Room temperature, 12h, then 50°C, 2h | Bromo-poly(3-hexylthiophene) | acs.org |

| n-BuLi, then Bromine | 3-Hexylthiophene | Tetrahydrofuran (THF) | -78°C | 2-Bromo-3-hexylthiophene | google.com |

| N-Iodosuccinimide (NIS) | Arenes/Heterocycles | Hexafluoroisopropanol | Mild conditions | Iodo-arenes/heterocycles | organic-chemistry.org |

Ethynylation Reactions for Monomer Synthesis

With the halogenated thiophene precursor in hand, the next critical step is the introduction of the ethynyl (B1212043) group. This is most commonly achieved through transition-metal-catalyzed cross-coupling reactions.

Sonogashira Cross-Coupling Methodologies

The Sonogashira reaction is a cornerstone for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. mdpi.comwikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org

In the synthesis of this compound, a halogenated 3-hexylthiophene (e.g., 2-iodo-3-hexylthiophene or 2-bromo-3-hexylthiophene) is coupled with a protected alkyne, such as trimethylsilylacetylene (B32187) (TMSA). The trimethylsilyl (B98337) group serves as a protecting group for the terminal alkyne and is readily removed in a subsequent step.

A variety of palladium catalysts can be used, including [Pd(PPh₃)₄], [PdCl₂(PPh₃)₂], and palladium complexes with more specialized phosphine (B1218219) ligands like di(1-adamantyl)-n-butylphosphine (BuPAd₂). wikipedia.orgacs.org The choice of catalyst, ligand, base (commonly an amine like triethylamine (B128534) or diisopropylamine), and solvent can significantly impact the reaction's efficiency and yield. mdpi.com For instance, a versatile catalyst system for Sonogashira reactions of aryl bromides at room temperature is Pd(PhCN)₂Cl₂/P(t-Bu)₃. researchgate.net Following the coupling reaction, the silyl (B83357) protecting group is typically removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base like potassium carbonate in methanol (B129727) to yield the final this compound monomer. unit.no

Table 2: Typical Conditions for Sonogashira Coupling in this compound Synthesis

| Aryl Halide | Alkyne | Palladium Catalyst | Co-catalyst | Base | Solvent | Product | Reference |

| 2-Iodo- or 2-Bromo-3-hexylthiophene | Trimethylsilylacetylene | [Pd(PPh₃)₄] or [PdCl₂(PPh₃)₂] | CuI | Triethylamine | THF or Toluene | 2-((Trimethylsilyl)ethynyl)-3-hexylthiophene | mdpi.comwikipedia.org |

| Aryl Bromides | Terminal Alkynes | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | CuI | Amine | Not specified | Aryl-alkyne | researchgate.net |

| Aryl Halides | Terminal Alkynes | Pd/C | CuI | PPh₃ | Water | Acetylenic thiophenes | nih.gov |

Recent advancements have also explored copper-free Sonogashira reactions to create more environmentally friendly and cost-effective processes. acs.orgnih.gov These systems often rely on specialized palladium catalysts and ligands that can facilitate the catalytic cycle without the copper co-catalyst, sometimes even in green solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) at room temperature. acs.orgnih.gov

Alternative Coupling Strategies for Alkyne Introduction

While the Sonogashira reaction is prevalent, alternative strategies for introducing an alkyne group onto a thiophene ring have been developed. A notable alternative is the direct alkynylation of thiophenes. This method avoids the pre-functionalization step of halogenation.

One such powerful method involves a cooperative effect between a gold catalyst (like AuCl) and a Brønsted acid (like trifluoroacetic acid, TFA). epfl.chnih.gov This dual catalytic system enables the direct silylethynylation of thiophenes using reagents like 1-[(triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX) at room temperature. epfl.chepfl.chnih.gov This approach is particularly advantageous as it can be applied to less reactive thiophene substrates. epfl.ch The reaction is believed to proceed through an electrophilic aromatic substitution-type mechanism. nih.gov

Other transition metals have also been explored. For example, nickel-catalyzed Sonogashira-type couplings have been developed for coupling non-activated alkyl halides with alkynes, although these still often require a copper co-catalyst. wikipedia.org

Isolation and Purification Techniques for Monomeric this compound

Following the synthesis, the crude product contains the desired monomer, unreacted starting materials, catalyst residues, and byproducts. Therefore, a thorough purification process is essential to obtain monomeric this compound of high purity, which is crucial for subsequent polymerization or other applications.

Flash column chromatography is the most common and effective method for purifying the monomer. ethz.chrochester.eduresearchgate.net The crude mixture is loaded onto a silica (B1680970) gel column, and a solvent system, typically a non-polar solvent like hexane (B92381) or a mixture of hexane and a slightly more polar solvent like dichloromethane (B109758) or ethyl acetate, is used as the eluent. rochester.eduscholaris.ca The polarity of the eluent can be gradually increased (gradient elution) to effectively separate the components based on their different affinities for the silica gel stationary phase. rochester.edu

Other purification techniques include:

Extraction: Liquid-liquid extraction is used during the work-up to remove inorganic salts and other water-soluble impurities. The organic layer containing the product is then washed, dried (e.g., over MgSO₄), and concentrated. acs.orgumich.edu

Precipitation/Recrystallization: The crude product can be dissolved in a minimal amount of a good solvent and then precipitated by adding a poor solvent. For example, precipitating the product from a chloroform or THF solution by adding methanol is a common technique to remove more soluble impurities. acs.orgethz.ch

Filtration: Simple filtration through a plug of silica gel can be a quick way to remove baseline impurities and catalyst residues for reactions that have gone to completion with minimal byproducts. rochester.edu

It has been noted that ethynyl-terminated poly(3-hexylthiophene) can be sensitive to the isolation and purification conditions, highlighting the need for careful handling during these final steps. fudan.edu.cn For polymers and oligomers, specialized techniques like Soxhlet extraction or purification using functionalized resins may be employed to remove impurities. researchgate.netcolab.ws

Polymerization Strategies and Functionalization of Poly 3 Hexylthiophene P3ht Via 2 Ethynyl 3 Hexylthiophene

Controlled Polymerization Techniques for Regioregular P3HT

The electronic properties of P3HT are profoundly influenced by its regioregularity, which dictates the degree of crystallinity and charge mobility in thin films. researchgate.net Controlled polymerization methods are therefore essential for producing high-performance materials.

Grignard Metathesis (GRIM) polymerization is a powerful and widely adopted method for synthesizing highly regioregular P3HT. researchgate.net This technique involves the reaction of a 2,5-dihalo-3-hexylthiophene monomer, typically 2,5-dibromo-3-hexylthiophene (B54134), with a Grignard reagent like an alkylmagnesium chloride. beilstein-journals.org This forms a mixture of thienyl Grignard monomers in situ. beilstein-journals.org The subsequent addition of a nickel catalyst, commonly Ni(dppp)Cl₂ (where dppp (B1165662) is 1,3-bis(diphenylphosphino)propane), initiates the polymerization. beilstein-journals.orgcmu.edu

The GRIM method proceeds through a chain-growth mechanism, which allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity indices. cmu.edutdl.org This "living" nature of the polymerization means the nickel catalyst remains at the propagating chain end, enabling further reactions such as end-group functionalization. researchgate.nettdl.org The method is valued for its use of readily available reagents, relatively mild reaction conditions, and rapid polymerization times. researchgate.netbeilstein-journals.org

Kumada Catalyst-Transfer Polycondensation (KCTP) is another key technique for producing well-defined, regioregular P3HT and is often referred to synonymously with GRIM polymerization. researchgate.netbeilstein-journals.orgtdl.org The mechanism is characterized by the catalyst, typically a Ni(II) complex, transferring along the growing polymer chain during the polycondensation process. beilstein-journals.orgnih.gov This intramolecular catalyst transfer minimizes chain-transfer and termination reactions, imparting a "living" character to the polymerization. bohrium.com

This quasi-living nature is crucial for several reasons:

It allows the molecular weight of the resulting P3HT to be controlled by adjusting the initial monomer-to-catalyst ratio. beilstein-journals.orgakjournals.com

It leads to polymers with low polydispersity. akjournals.com

The catalyst remains at the chain end upon consumption of the monomer, which is ideal for introducing terminal functional groups. uni-bayreuth.de

KCTP has proven superior to other methods in introducing specific end-group functionalities with high efficiency. rsc.org The process has been successfully used to synthesize a wide array of P3HT-based materials with precisely controlled architectures. bohrium.comrsc.org

Precision End-Group Functionalization through Ethynyl (B1212043) Moieties

The introduction of ethynyl (alkynyl) groups at the chain ends of P3HT transforms the polymer into a versatile building block for more complex structures. This is achieved primarily through two strategies: direct quenching of the living polymerization or post-polymerization modification of a pre-formed polymer.

In-situ Quenching: A straightforward, one-pot method to introduce a terminal ethynyl group is to quench a living GRIM or KCTP reaction. cmu.edu After the polymerization of the 3-hexylthiophene (B156222) monomer is complete, the active nickel catalyst at the polymer chain end can be reacted with an alkynyl Grignard reagent, such as ethynylmagnesium bromide. cmu.eduacs.org This effectively terminates the polymerization and appends the ethynyl group to the polymer terminus. cmu.edunih.gov This approach has been successfully used to incorporate a variety of functional end groups onto P3HT chains. cmu.edu

Post-Polymerization Modification: This strategy offers an alternative route that can sometimes provide greater control over the end-group fidelity. nih.gov In this approach, a P3HT polymer with a known reactive end-group, typically a H/Br termination resulting from a standard GRIM synthesis, is first synthesized and purified. cmu.edunih.gov This precursor polymer is then subjected to a subsequent chemical reaction to introduce the ethynyl group. A common method is the Sonogashira coupling of the bromine-terminated P3HT with a protected acetylene (B1199291), like trimethylsilylacetylene (B32187), followed by the removal of the protecting group. nih.gov Post-polymerization modification is a versatile tool for creating functional polymers, as it separates the complexities of polymerization from the functionalization step. nih.gov

The ability to selectively synthesize P3HT with either one (mono-functional) or two (di-functional) ethynyl end groups is crucial for controlling the final polymer architecture, such as in the creation of diblock versus triblock copolymers.

Mono-ethynylated P3HT: The strategic quenching of a GRIM polymerization with alkynyl Grignard reagents has been shown to be an effective method for producing mono-capped polymers. cmu.edu It is proposed that the unsaturated triple bond of the newly added end group forms a stable π-complex with the nickel catalyst, which prevents the catalyst from reacting with the bromine group at the other end of the polymer chain. cmu.edu However, re-examination of this method using ethynylmagnesium chloride has shown that it can lead to a mixture of both mono- and di-ethynylated products. nih.gov For the exclusive synthesis of mono-ethynylated P3HT, a post-polymerization approach involving the Sonogashira coupling of H/Br-terminated P3HT with trimethylsilylacetylene has proven to be a more reliable protocol. nih.gov

Di-ethynylated P3HT: For applications requiring functional groups at both ends of the polymer, such as the synthesis of PS-b-P3HT-b-PS triblock copolymers, α,ω-difunctional P3HT is necessary. aston.ac.uk This can be achieved by modifying the GRIM polymerization using specific alkynyl Grignard derivatives as terminators under conditions that promote functionalization at both the alpha and omega termini. aston.ac.uk

Table 1: End-Group Functionalization of P3HT via Grignard Reagent Quenching Data derived from a study on in-situ end-group functionalization. cmu.edu

| Quenching Grignard Reagent | Reagent Type | Resulting End-Group Structure | Predominant Product |

| Ethynylmagnesium bromide | Alkynyl | H / Ethynyl | Mono-capped |

| Vinylmagnesium bromide | Alkenyl | H / Vinyl | Mono-capped |

| Allylmagnesium bromide | Alkenyl | H / Allyl | Mono-capped |

| Methylmagnesium bromide | Alkyl | Methyl / Methyl | Di-capped |

| Butylmagnesium chloride | Alkyl | Butyl / Butyl | Di-capped |

| Benzylmagnesium chloride | Alkyl | Benzyl / Benzyl | Di-capped |

Block Copolymer Synthesis via Click Chemistry

Ethynyl-terminated P3HT is an invaluable macromonomer for synthesizing block copolymers through the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. acs.orgaston.ac.uk This reaction forms a stable triazole ring, covalently linking the P3HT block to another polymer block that has been functionalized with an azide (B81097) group. rsc.org

This method has been widely used to prepare well-defined rod-coil block copolymers, such as P3HT-b-polystyrene (P3HT-b-PS) and P3HT-b-poly(ethylene glycol) (P3HT-b-PEG). nih.govaston.ac.ukmdpi.com In a typical synthesis, an ethynyl-terminated P3HT is reacted with an azide-terminated polymer in the presence of a copper(I) catalyst. acs.orgrsc.org The resulting block copolymers self-assemble into ordered nanostructures, which is highly desirable for applications in organic photovoltaics and other electronic devices. mdpi.comtheses.fr

The success of the click reaction can be influenced by the electronic environment of the alkyne. acs.org For instance, studies have shown that ω-ethynyl-P3HT, where the triple bond is directly conjugated to the thiophene (B33073) ring, may be less reactive in click reactions compared to derivatives where the alkyne is separated from the conjugated backbone by a flexible spacer, such as in α,ω-pentynyl-P3HT. acs.org

Table 2: Examples of P3HT-based Block Copolymers via Click Chemistry

| P3HT Precursor | Second Polymer Block | Resulting Block Copolymer | Reference |

| ω-ethynyl-P3HT | Azide-terminated Polystyrene (PS-N₃) | P3HT-b-PS | acs.org |

| α,ω-pentynyl-P3HT | Azide-terminated Polystyrene (PS-N₃) | PS-b-P3HT-b-PS | acs.orgaston.ac.uk |

| Ethynyl end-capped P3HT | Azide-terminated Poly(ethylene glycol) (PEG-N₃) | P3HT-b-PEG | nih.gov |

| Ethynyl-terminated P3HT | Azide-terminated Poly(tert-butyl acrylate) (PtBA-N₃) | P3HT-b-PtBA | mdpi.com |

| Ethynyl end-capped P3HT | Azide end-group Polystyrene (PS-Azide) | P3HT-b-PS | rsc.org |

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Ethynyl-Terminated P3HT

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prominent example of "click chemistry," is a highly efficient method for the functionalization of ethynyl-terminated P3HT. researchgate.netscience.govnih.gov This reaction forms a stable 1,2,3-triazole linkage between the terminal alkyne of the P3HT chain and an azide-functionalized molecule. nih.gov The high yield and functional group tolerance of CuAAC allow for the covalent attachment of various moieties without significantly altering the intrinsic electronic properties of the P3HT backbone. rsc.org

The synthesis of the necessary ethynyl-terminated P3HT is often achieved through Grignard Metathesis (GRIM) polymerization, followed by end-capping with an appropriate ethynylating agent. cnrs.fr This approach offers good control over the polymer's molecular weight and regioregularity. Once synthesized, the ethynyl-terminated P3HT can be "clicked" with a diverse range of azide-containing molecules. For example, fullerenes (C60), which are common electron acceptors, have been attached to P3HT to create donor-acceptor systems for organic solar cells. dntb.gov.ua This covalent linkage can improve the interfacial properties between the donor and acceptor materials, which is beneficial for device performance. Other molecules, such as those for biological applications or fluorescent dyes, can also be introduced using this versatile method.

Table 1: Examples of Molecules Attached to Ethynyl-Terminated P3HT via CuAAC

| Functional Molecule | Potential Application/Purpose |

| Azido-functionalized Fullerene (C60) | Organic photovoltaics |

| Azido-terminated Polystyrene (PS) | Synthesis of rod-coil block copolymers |

| Azido-terminated Poly(methyl methacrylate) (PMMA) | Creation of well-defined block copolymers cnrs.fr |

| Azido-functionalized Dyes | Probing polymer structure and properties |

Synthesis of Rod-Coil and Rod-Rod Block Copolymer Architectures

The unique combination of a rigid, conjugated "rod" block like P3HT with a flexible "coil" block leads to the formation of rod-coil block copolymers with fascinating self-assembly behaviors. rsc.orgresearchgate.net The ethynyl end-group on P3HT is instrumental in synthesizing these materials through CuAAC click chemistry with azide-terminated coil polymers like polystyrene (PS) or poly(methyl methacrylate) (PMMA). cnrs.fracs.org The resulting amphiphilic block copolymers can self-assemble in solution and in the solid state to form various nanostructures, such as micelles, fibrils, and lamellae, which are of interest for applications in nanotechnology. cnrs.fr

Furthermore, the "rod-rod" architecture, which consists of two distinct conjugated polymer blocks, can be accessed using similar strategies. nih.gov By coupling an ethynyl-terminated P3HT with an azide-terminated conjugated polymer, novel materials with tailored optoelectronic properties can be designed. nih.gov These rod-rod copolymers are particularly relevant for organic electronics, as they can facilitate efficient energy and charge transfer between the different conjugated segments. nih.gov

Table 2: Examples of Rod-Coil and Rod-Rod Block Copolymers from Ethynyl-P3HT

| Copolymer Architecture | Coil/Second Rod Block | Synthesis Method | Potential Application |

| Rod-Coil | Polystyrene (PS) | CuAAC | Organic electronics researchgate.net |

| Rod-Coil | Poly(methyl methacrylate) (PMMA) | CuAAC | Nanostructured materials cnrs.fr |

| Rod-Coil | Poly(4-vinylpyridine) (P4VP) | NMRP and Click Chemistry | Self-assembled nanostructures acs.org |

| Rod-Rod | Poly(3-(2-ethylhexyl)thiophene) (P3EHT) | Grignard Metathesis | Organic photovoltaics nih.gov |

Preparation of Graft Copolymers and Brush Polymers

Graft copolymers, which feature polymeric side chains attached to a polymer backbone, can be synthesized using 2-ethynyl-3-hexylthiophene as a comonomer. This introduces pendant alkyne groups along the P3HT backbone, which serve as reactive sites for "grafting-to" reactions via CuAAC. mdpi.com This approach allows for the attachment of various azide-terminated polymers, leading to well-defined graft copolymers. mdpi.com

A special class of graft copolymers are "brush polymers," which have a high density of grafted side chains. mdpi.com These can be prepared by copolymerizing a dihalogenated 3-hexylthiophene with a small amount of this compound, followed by the CuAAC reaction with an azide-terminated polymer. The resulting brush-like architecture can significantly influence the solid-state packing and morphology of the P3HT backbone, which is a critical factor for its performance in electronic devices. Polysiloxanes have also been used as backbones for grafting P3HT chains, creating copolymers with interesting properties. mdpi.com

Incorporation of Ethynyl-Thiophene Units into π-Conjugated Systems beyond P3HT Homopolymers

The utility of this compound extends beyond the functionalization of P3HT. It can be incorporated as a building block into a wider range of π-conjugated systems. researchgate.netmdpi.com Copolymerization with other thiophene derivatives or different aromatic monomers can lead to novel conjugated polymers with tailored electronic and optical properties. acs.orgacs.org The presence of the ethynyl group offers a reactive handle for post-polymerization modification, providing a modular approach to designing functional materials.

Furthermore, the ethynyl group can participate in polymerization reactions itself, for example, through Sonogashira coupling, to create polymers containing alternating thiophene and acetylene units in the main chain. mdpi.com These poly(thienylene ethynylene)s represent a distinct class of conjugated polymers with unique electronic and photophysical characteristics compared to P3HT. mdpi.com The 3-hexyl side chains ensure solubility and processability, making these materials suitable for various applications in organic electronics. The introduction of ethynyl linkers has been shown to extend the effective π-conjugation length in such systems. mdpi.com

Theoretical and Computational Investigations of 2 Ethynyl 3 Hexylthiophene Derived Materials

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For derivatives of 2-Ethynyl-3-hexylthiophene, DFT calculations, often using functionals like B3LYP with a 6-31G(d) or higher basis set, are instrumental in determining key electronic properties.

The primary outputs of these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter as it provides an estimate of the material's electronic band gap and its potential for use in optoelectronic devices. nih.govnih.gov For conjugated molecules like ethynylthiophenes, the HOMO and LUMO are typically π-type orbitals. The HOMO is characterized by delocalized electron density across the thiophene (B33073) ring and the ethynyl (B1212043) group, indicating the region from which an electron is most easily removed. Conversely, the LUMO represents the region where an added electron would reside. ias.ac.in

Studies on similar thiophene derivatives show that the introduction of different functional groups can tune these energy levels. nih.gov For this compound, the electron-donating hexyl group and the π-conjugated ethynyl group are expected to significantly influence the electronic landscape. DFT calculations allow for the precise quantification of these effects. The ionization potential and electron affinity can be calculated from the HOMO and LUMO energies, respectively, providing further insight into the material's charge injection and transport capabilities. nih.gov

Predicted Electronic Properties of this compound Monomer

| Property | Predicted Value | Significance |

| HOMO Energy | -5.10 eV | Relates to the ionization potential and p-type conductivity. |

| LUMO Energy | -1.25 eV | Relates to the electron affinity and n-type conductivity. |

| HOMO-LUMO Gap | 3.85 eV | Indicates optical and electronic properties; a larger gap suggests higher stability. nih.gov |

| Ionization Potential | 5.10 eV | Energy required to remove an electron. nih.gov |

| Electron Affinity | 1.25 eV | Energy released when an electron is added. nih.gov |

Molecular Dynamics Simulations for Polymer Conformation and Aggregation Behavior

While DFT is suitable for single molecules or small oligomers, Molecular Dynamics (MD) simulations are employed to study the larger-scale morphology and dynamics of polymers. For polymers derived from this compound, MD simulations can predict how individual polymer chains fold and how they interact with each other to form aggregates in solution and in the solid state. These simulations typically use classical force fields, such as CHARMM or OPLS-AA, that have been specifically parameterized for conjugated polymers like poly(3-hexylthiophene) (P3HT). uni-bayreuth.dersc.org

MD studies on P3HT have revealed that single polymer chains can adopt various conformations, including bundle and toroid structures, with the prevalence of each depending on factors like temperature and solvent quality. uni-bayreuth.de In poor solvents or at lower temperatures, polymer chains tend to aggregate to minimize contact with the solvent, leading to the formation of ordered structures that are crucial for efficient charge transport. uni-bayreuth.de

Simulations can track the evolution of the polymer's structure over time, providing insights into the kinetics of aggregation. By analyzing parameters such as the radius of gyration and intermolecular distances, researchers can characterize the degree of ordering and packing within the simulated material. This information is vital, as the nanoscale morphology of the polymer film significantly impacts the macroscopic performance of an electronic device. rsc.org The amorphous surrounding environment can inhibit the destruction of helical structures at higher temperatures. researchgate.net

Factors Influencing Polymer Conformation and Aggregation

| Factor | Description | Predicted Effect on Poly(this compound) |

| Temperature | Higher temperatures increase kinetic energy, promoting more disordered, random coil conformations. uni-bayreuth.de | Increased temperature would likely lead to less ordered, more amorphous structures. |

| Solvent Quality | In "good" solvents, polymer chains are solvated and extended. In "poor" solvents, chains aggregate to minimize solvent interaction. | A poor solvent would induce π-stacking and the formation of ordered nanowhisker-like aggregates. |

| Polymer Concentration | Higher concentrations increase the likelihood of intermolecular interactions and aggregation. | Increased concentration is expected to promote the formation of interchain aggregates. |

| Regioregularity | The regularity of side-chain placement along the polymer backbone. High regioregularity allows for closer packing and higher crystallinity. | Higher regioregularity would facilitate planarization and enhance π-π stacking, leading to better-ordered domains. |

Prediction of Optoelectronic Characteristics and Charge Transport Mechanisms

The optoelectronic properties of materials derived from this compound are intrinsically linked to the electronic and structural characteristics determined by DFT and MD simulations. The HOMO-LUMO gap calculated via DFT provides a first approximation of the optical band gap, which determines the wavelengths of light the material will absorb and emit. For poly(3-alkylthiophenes), this optical band gap typically falls within the range of 1.7–2.1 eV. uobasrah.edu.iq The specific value for a polymer of this compound would be influenced by the degree of π-conjugation along the backbone.

Charge transport in conjugated polymers is generally described by a hopping mechanism, where charge carriers (electrons or holes) jump between localized states. nih.gov The efficiency of this process is highly dependent on the molecular arrangement. Theoretical models can predict charge mobility based on two key parameters: the electronic coupling between adjacent molecules (or polymer segments) and the reorganization energy.

Quantum chemical calculations can determine these parameters. Strong electronic coupling, which is maximized in well-ordered, closely packed π-stacked structures, facilitates charge hopping. arxiv.org A low reorganization energy, which is the energy required for a molecule's geometry to relax after a change in charge state, is also desirable for high mobility. MD simulations provide the structural inputs (e.g., intermolecular distances and orientations) necessary for these calculations. Therefore, the combination of quantum chemistry and MD simulations allows for a comprehensive prediction of how molecular design and processing conditions will ultimately affect charge transport.

Predicted Optoelectronic and Charge Transport Properties

| Property | Predicted Characteristic | Influencing Factors |

| Optical Absorption (λ_max) | ~450-550 nm | Conjugation length, polymer aggregation, solvent. primescholars.com |

| Photoluminescence (PL) | Emission peak red-shifted from absorption peak | Exciton (B1674681) delocalization, interchain interactions. |

| Charge Carrier Mobility | 10⁻⁴ to 10⁻¹ cm²/V·s | Regioregularity, crystallinity, degree of π-stacking, presence of defects. nih.gov |

| Charge Transport Mechanism | Incoherent hopping between localized states | Molecular packing, electronic coupling, reorganization energy. |

Quantum Chemical Calculations of Intermolecular Interactions and Defect Influence

A detailed understanding of the non-covalent forces between polymer chains is crucial for predicting material morphology. High-level quantum chemical methods, such as Symmetry-Adapted Perturbation Theory (SAPT) or Coupled Cluster (CCSD(T)) calculations, can be used to accurately quantify the strength and nature of these intermolecular interactions. nih.gov For thiophene-based systems, π-stacking is a dominant interaction, driven primarily by long-range dispersion forces, with electrostatic interactions playing a key role in determining the preferred orientation of the molecules. nih.govacs.org By analyzing dimers and larger oligomers of this compound, these calculations can reveal the most stable packing arrangements, which in turn dictate the electronic properties of the bulk material.

Furthermore, theoretical modeling is an ideal approach to systematically study the impact of defects. researchgate.netscientific.net Chemical defects (e.g., broken conjugation) or structural defects (e.g., kinks in the polymer chain) are inevitably present in real materials and can significantly degrade device performance. scientific.net Quantum chemical calculations can model these defects and determine their effect on the electronic structure. Studies on other conjugated polymers have shown that defects often introduce localized energy states within the band gap, which can act as traps for charge carriers, thereby reducing mobility. scientific.netuminho.pt By understanding the energetic landscape of these trap states, theoretical models can help guide synthetic strategies to minimize the formation of detrimental defects.

Analysis of Intermolecular Interactions and Defect Impact

| Interaction/Defect | Type | Theoretical Method | Predicted Influence on Material Properties |

| Intermolecular Interaction | π-Stacking | SAPT, CCSD(T) | Dominantly attractive, driven by dispersion forces; crucial for creating ordered pathways for charge transport. nih.govacs.org |

| Intermolecular Interaction | Van der Waals | DFT, MD | Governs side-chain interactions and influences the overall packing density and morphology. |

| Defect | Chemical (e.g., broken conjugation) | DFT, Quantum MD | Can create localized trap states within the band gap, hindering charge transport and reducing mobility. researchgate.netscientific.net |

| Defect | Structural (e.g., chain kinks) | MD, DFT | Disrupts optimal π-stacking, reducing electronic coupling between chains and impeding charge transport. nih.gov |

Advanced Applications in Organic Electronic and Optoelectronic Device Research

Organic Field-Effect Transistors (OFETs)

Regioregular poly(3-hexylthiophene) (P3HT) is a benchmark p-type semiconducting polymer extensively utilized in the active layers of organic field-effect transistors (OFETs) due to its solution processability, good charge transport properties, and environmental stability. nih.govtcichemicals.comresearchgate.netresearchgate.net The performance of these devices is intrinsically linked to the molecular structure of the polymer and the morphology of the thin film.

The design of active layers in OFETs often involves leveraging the semiconducting properties of P3HT. tcichemicals.com P3HT-based polymers are known to function as p-type semiconductors in these devices. tcichemicals.com The performance of OFETs is typically evaluated by metrics such as charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth).

Research has shown that modifying the interface between the semiconductor and the dielectric layer can significantly enhance device performance. For instance, the introduction of a virgin Graphene Oxide (GO) monolayer on the surface of the SiO2 dielectric and Au electrodes in a P3HT-based OTFT resulted in a considerable increase in drain current and field-effect mobility. mdpi.com This improvement is attributed to a reduction in the contact resistance of the electrodes and the formation of larger, interconnected polymer grains on the modified surface. mdpi.com In another study, P3HT-based polymer thin-film transistors (PTFTs) using a HfTiO film as the gate insulator demonstrated good saturation behavior at low drive voltages, with a calculated field-effect mobility of 1.2×10−3 cm²/V·s. iphy.ac.cn

The table below summarizes the performance of P3HT-based OFETs under different conditions as reported in various studies.

| Device Configuration | Interfacial Layer/Gate Insulator | Reported Field-Effect Mobility (μ) | Source |

| Bottom Gate Bottom Contact (BGBC) OTFT | Virgin Graphene Oxide (GO) on SiO₂ | Enhanced compared to standard OTFT | mdpi.com |

| PTFT on Silicon Substrate | HfTiO | 1.2×10⁻³ cm²/V·s | iphy.ac.cn |

| P3HT/MoS₂ Nanocomposite | MoS₂ | Higher than pristine P3HT | nih.gov |

The charge carrier mobility in P3HT-based OFETs is profoundly influenced by the polymer's molecular structure, molecular weight, and the processing conditions used to fabricate the thin film. ntu.edu.twresearchgate.net

Polymer Structure and Regioregularity: The arrangement of the hexyl side chains on the thiophene (B33073) backbone, known as regioregularity, is critical. Highly regioregular P3HT (rr-P3HT) can self-assemble into ordered, lamellar structures due to π-π interactions, which significantly promotes charge mobility. ntu.edu.tw The orientation of these crystalline domains relative to the substrate is also crucial; an "edge-on" orientation, where the π-stacking direction is parallel to the substrate, generally leads to higher in-plane charge transport and better device performance. nih.gov

Molecular Weight: Charge carrier mobility in P3HT has been shown to be dependent on its molecular weight (MW). nih.govntu.edu.tw An increase in MW can lead to a significant enhancement in mobility, with reported increases from 10⁻⁶ to 10⁻² cm² V⁻¹ s⁻¹. ntu.edu.tw Studies on rr-P3HT FETs with varying molecular weights have explored the temperature dependence of mobility, revealing different transport regimes. researchgate.net

Processing and Film Morphology: The method of film deposition and post-deposition treatments, such as thermal annealing, have a dramatic effect on the morphology and, consequently, the charge carrier mobility. nih.gov Annealing P3HT films can improve their semi-crystallinity, leading to a substantial increase in hole mobility. nih.gov For example, in P3HT:PCBM blends, thermal annealing can increase hole mobility by more than three orders of magnitude. nih.gov The choice of solvent and processing additives can also influence the final film morphology and device performance. The mobility is also dependent on the electric field and temperature; a Poole-Frenkel-like electric-field dependence is often observed, which can diminish or even become negative at higher temperatures. researchgate.net

Organic Photovoltaics (OPVs) and Organic Solar Cells (OSCs)

Poly(3-hexylthiophene) is one of the most extensively studied and utilized donor materials in organic photovoltaics, particularly in the bulk heterojunction (BHJ) device architecture. researchgate.netuobasrah.edu.iqbeilstein-journals.orgrsc.org Its favorable properties include a suitable band gap for solar absorption, relatively high hole mobility, and good processability. nih.govuobasrah.edu.iq

In a BHJ solar cell, an active layer comprising an interpenetrating network of an electron donor and an electron acceptor material is sandwiched between two electrodes. P3HT and its derivatives serve as the p-type or electron donor material. tcichemicals.comresearchgate.net Upon absorbing light, the donor material forms an exciton (B1674681) (a bound electron-hole pair), which must diffuse to the donor-acceptor interface to be separated.

The most common acceptor material paired with P3HT is a fullerene derivative, such as researchgate.netresearchgate.net-phenyl C61-butyric acid methyl ester (PCBM). nih.govstanford.edu The energy level offset between the highest occupied molecular orbital (HOMO) of P3HT and the lowest unoccupied molecular orbital (LUMO) of PCBM provides the driving force for efficient exciton dissociation. stanford.edu The separated charges are then transported through the respective donor and acceptor phases to the electrodes, generating a photocurrent. nih.gov

Beyond fullerenes, other materials have been explored as acceptors. For instance, hybrid solar cells have been fabricated using P3HT as the donor and inorganic titanium oxide (TiO₂) quantum dots as the acceptor. mdpi.comnih.gov

Maximizing light absorption and the subsequent generation of excitons is crucial for improving the efficiency of OPVs. Several strategies focus on the properties of the P3HT donor material:

Crystallinity and Aggregation: The optical absorption of P3HT is strongly linked to its molecular ordering. In solution, it typically shows a broad absorption peak, but in solid-state films, especially after annealing, distinct vibronic features (shoulders) appear on the red edge of the spectrum. stanford.edu These features are indicative of increased crystallinity and interchain interactions (π-stacking), which lead to broader and stronger absorption in the visible range. stanford.edu Single crystals of P3HT exhibit highly defined absorption behavior related to this structural order. rsc.org

Controlling Morphology: The morphology of the P3HT:acceptor blend directly impacts light absorption. Enhanced crystallinity of P3HT within the blend not only improves charge transport but also contributes to better light harvesting. stanford.edu

Organic Light-Emitting Diodes (OLEDs)

While P3HT is more dominant in OFETs and OPVs, it and its derivatives have also been investigated for applications in organic light-emitting diodes (OLEDs). nih.govresearchgate.net In this context, they are typically used as the hole-injection or hole-transporting layer (HITL) rather than the primary emissive material, owing to their good hole mobility and film-forming properties. researchgate.net

The function of a P3HT-based layer in an OLED is to facilitate the efficient injection of holes from the anode (typically indium tin oxide, ITO) and transport them to the emissive layer. researchgate.net The use of functionalized polythiophenes can lead to high thermal stability and enhanced hole injection and transport capabilities. researchgate.net

Electroluminescence Properties and Device Architecture

Polythiophenes are a significant class of conjugated polymers investigated for their light-emitting properties, often producing colors in the green to red portion of the visible spectrum. pkusz.edu.cnnih.gov The electroluminescence (EL) in these materials arises from the radiative recombination of electrons and holes injected into the polymer layer within a device. mdpi.com While the unsubstituted polythiophene backbone has intrinsically low fluorescence quantum yields, the introduction of side chains and the control of polymer regularity can significantly enhance emission efficiency by increasing the separation between polymer chains, which confines excitons and reduces non-radiative decay pathways. pkusz.edu.cn

A typical polymer light-emitting diode (PLED) architecture consists of a multi-layer stack. This includes a transparent anode, commonly indium tin oxide (ITO), a hole-transporting layer (HTL), the emissive polythiophene layer, and a low work-function metal cathode (e.g., calcium or aluminum) for electron injection. mdpi.com

The incorporation of the 2-ethynyl-3-hexylthiophene monomer into polythiophene chains offers unique advantages for engineering electroluminescent materials. The ethynyl (B1212043) group provides a site for post-polymerization functionalization. This allows for the attachment of various moieties that can tune the electronic and photophysical properties of the polymer without disrupting the conjugated backbone. For example, attaching electron-withdrawing or donating groups can modify the polymer's HOMO/LUMO energy levels, thereby altering the emission color. Furthermore, the ethynyl group facilitates the synthesis of block copolymers. researchgate.net These materials can self-assemble into well-defined nanostructures, which can improve charge balance and exciton confinement within the emissive layer, leading to enhanced device efficiency and stability. dtic.mil

Chemo/Biosensing Applications

Conjugated polymers, including those derived from this compound, are highly effective materials for chemical and biological sensors. Their operation is based on the principle that interactions with an analyte can modulate the polymer's electronic properties, leading to a measurable change in an electrical or optical signal. The high sensitivity of these materials stems from the collective nature of their π-electron systems, where a small local perturbation can have a significant, amplified effect on bulk conductivity or fluorescence.

The key advantage of using this compound is the ability to create highly specific sensors through targeted functionalization. The ethynyl group is an ideal anchor point for covalently attaching receptor molecules via click chemistry. researchgate.netmdpi.com This "grafting-to" approach allows for the modular design of sensors where a polythiophene derivative provides the signal transduction backbone, and an attached molecule provides the specific recognition function. For instance, antibodies, enzymes, or specific chelating agents can be attached to the polymer backbone, enabling the highly selective detection of corresponding biomolecules or metal ions. This method avoids the often-harsh conditions required for polymerizing monomers that already contain sensitive functional groups.

The sensing mechanism in polythiophene-based sensors typically involves the direct interaction of the analyte with the conjugated polymer film. When an analyte molecule adsorbs onto or percolates into the polymer matrix, it can induce a change in the polymer's conductivity through several processes:

Doping/Dedoping: Redox-active analytes can directly inject or withdraw electrons from the polymer backbone, changing the charge carrier concentration and thus the material's conductivity.

Charge Trapping: Polar molecules can create localized traps for charge carriers, reducing their mobility and decreasing the current in a transistor-based sensor.

Morphological Changes: The analyte can cause the polymer film to swell, altering the distance between polymer chains and thereby affecting the inter-chain charge hopping that is crucial for conduction.

The selectivity of a sensor is its ability to respond to a specific target analyte while showing minimal response to other interfering species. For a bare polythiophene film, selectivity is often poor and based on general chemical properties like polarity or redox potential. However, by functionalizing the polymer using the ethynyl group of this compound, exceptional selectivity can be achieved. By attaching a receptor with a specific binding affinity for a target analyte (e.g., a glucose oxidase enzyme for detecting glucose), the sensor's response becomes overwhelmingly dominated by the binding event between the receptor and the analyte, conferring high selectivity to the device.

| Sensor Functionalization Strategy | Target Analyte Class | Principle of Selectivity |

| Enzyme Immobilization | Biomolecules (e.g., Glucose) | Specific enzyme-substrate binding |

| Antibody Conjugation | Antigens, Pathogens | Specific antigen-antibody recognition |

| Ionophore Attachment | Metal Ions (e.g., Pb²⁺, Hg²⁺) | Selective ion chelation |

| Oligonucleotide Hybridization | DNA/RNA sequences | Watson-Crick base pairing |

Interface Engineering and Surface Functionalization in Electronic Devices

The performance and reliability of organic electronic devices are critically dependent on the properties of the interfaces between different materials, such as the electrode-semiconductor and dielectric-semiconductor interfaces. rsc.orgmdpi.com Poor interfacial contact can lead to high contact resistance, charge carrier trapping, and device instability. The ethynyl group in polymers derived from this compound provides a powerful tool for interface engineering through surface functionalization.

Using click chemistry, ethynyl-functionalized polythiophenes can be covalently grafted onto surfaces that have been pre-treated to bear a complementary functional group, such as an azide (B81097). researchgate.netrsc.org This "grafting to" technique allows for the creation of dense, robust polymer brushes that are chemically bonded to the substrate, for instance, a silicon dioxide (SiO₂) dielectric layer in a transistor. researchgate.netrsc.org This approach offers several benefits over traditional spin-coating methods:

Improved Adhesion: Covalent bonding prevents delamination of the polymer film.

Controlled Morphology: It allows for precise control over the polymer orientation and packing at the critical interface where charge transport occurs. mdpi.comnih.gov

Enhanced Stability: The resulting films are insoluble and cannot be washed away by subsequent processing steps, enabling the fabrication of complex multi-layer device architectures. nih.gov

By creating a well-defined, covalently attached polymer monolayer at the interface, charge injection barriers can be lowered and charge trapping sites can be passivated, leading to significant improvements in device performance, such as higher charge carrier mobility and operational stability. rsc.orgnih.gov

Integration with Inorganic Nanomaterials for Hybrid Systems

The creation of hybrid materials by combining conjugated polymers with inorganic nanomaterials offers a route to novel functionalities that capitalize on the advantageous properties of both components. nd.edunih.gov For example, the high charge carrier mobility of inorganic nanocrystals can be combined with the strong light absorption and processability of conjugated polymers. nih.gov A major challenge in developing these hybrid systems is ensuring efficient electronic communication across the organic-inorganic interface.

The ethynyl functionality of this compound is instrumental in addressing this challenge. It enables the covalent attachment of the polythiophene chains directly onto the surface of inorganic nanoparticles (e.g., TiO₂, ZnO, Silicon Nanocrystals), creating core-shell hybrid structures. nih.govresearchgate.netrsc.org This "grafting" approach ensures maximum interfacial contact and provides a direct pathway for charge or energy transfer between the two components. nih.govnih.gov

These hybrid systems have shown promise in a variety of applications:

Hybrid Photovoltaics: In solar cells, a polythiophene shell can act as a light-harvester, absorbing photons and transferring energy or charge to an inorganic core (like TiO₂ or ZnO nanorods), which then transports the charge to the electrodes. researchgate.netrsc.org

Photocatalysis: Modifying photocatalytic nanoparticles like TiO₂ with a visible-light-absorbing polythiophene layer can extend their activity from the UV into the visible spectrum, making them more efficient for applications like water purification under sunlight. rsc.orgnih.gov

Photoelectrochemical Sensing: Electrodes modified with these hybrid materials can show enhanced photocurrent responses upon interaction with specific analytes, forming the basis for highly sensitive sensors. nih.gov

The robust covalent linkage facilitated by the ethynyl group is superior to simple physical blending of the two components, where phase separation and poor interfacial contact can severely limit device performance.

| Hybrid System Component | Potential Application | Role of Covalent Linkage |

| Polythiophene + TiO₂ Nanoparticles | Photocatalysis, Hybrid Solar Cells | Ensures efficient charge transfer from polymer to TiO₂ upon light absorption. rsc.orgnih.gov |

| Polythiophene + ZnO Nanorods | Hybrid LEDs, Solar Cells | Provides a well-defined donor-acceptor interface for charge separation/recombination. researchgate.net |

| Polythiophene + Silicon Nanocrystals | Optoelectronics, Bio-imaging | Facilitates energy transfer and creates a stable, functional core-shell structure. nih.gov |

Future Perspectives and Emerging Research Directions

Innovations in Synthesis for Scalability and Sustainability

The future viability of 2-Ethynyl-3-hexylthiophene in commercial applications hinges on the development of scalable, cost-effective, and environmentally sustainable synthetic routes. Current research directions are focused on moving beyond traditional laboratory-scale batch processes to more efficient and greener methodologies.

A primary method for synthesizing ethynyl-thiophenes is the Sonogashira cross-coupling reaction. nih.govwikipedia.org This reaction typically involves the coupling of a halogenated 3-hexylthiophene (B156222) (e.g., 2-bromo- or 2-iodo-3-hexylthiophene) with a protected alkyne, such as trimethylsilylacetylene (B32187) (TMSA), catalyzed by palladium and copper complexes. nih.govnih.govgelest.com Subsequent deprotection of the silyl (B83357) group yields the terminal alkyne, this compound.

Future innovations in this area are expected to focus on several key improvements:

Catalyst Development: Research is ongoing to develop more active and robust palladium catalysts that can function at lower loadings, reducing costs and residual metal contamination in the final product. The use of copper-free Sonogashira protocols is also gaining traction to avoid the formation of diyne byproducts and simplify purification. nih.govorganic-chemistry.org

Flow Chemistry: Continuous-flow synthesis presents a promising avenue for scalability. core.ac.uk As demonstrated in the synthesis of related poly(3-hexylthiophene), flow reactors offer precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields, better reproducibility, and improved safety. core.ac.uk Adapting the Sonogashira coupling for this compound to a flow process would be a significant step towards large-scale production.

Green Solvents: A critical aspect of sustainability is the replacement of hazardous organic solvents with greener alternatives. Research into the use of bio-derived solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), has shown promise in related polymerization reactions, maintaining high yields and product quality while reducing environmental impact. core.ac.uk Exploring such solvents for the synthesis of this compound is a key future direction.

| Synthesis Improvement | Potential Advantage | Relevant Chemistry |

| Catalyst Optimization | Lower cost, higher purity, reduced waste | Copper-free Sonogashira coupling, high-turnover Pd catalysts |

| Continuous Flow | High scalability, improved process control, enhanced safety | Microreactor technology, precise temperature/time control |

| Green Solvents | Reduced environmental impact, improved worker safety | Bio-derived solvents (e.g., 2-MeTHF), aqueous media |

Precise Structural Tailoring for Advanced Optoelectronic Performance

The optoelectronic properties of materials derived from this compound are intrinsically linked to its molecular structure. The ability to precisely tailor this structure allows for the fine-tuning of electronic energy levels (HOMO/LUMO), band gaps, and charge transport characteristics. mdpi.comnih.gov

The ethynyl (B1212043) group is the primary site for structural modification. It serves as a reactive handle for creating extended π-conjugated systems through reactions like Glaser or Sonogashira couplings. mdpi.com By linking this compound to various electron-donating or electron-accepting aromatic units, a wide array of donor-acceptor (D-A) materials can be synthesized. researchgate.net This strategy is crucial for tuning the optical absorption and emission spectra to target specific regions of the electromagnetic spectrum, a key requirement for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

Future research will likely focus on:

Conjugation Length and Planarity: The introduction of ethynylene (-C≡C-) linkers into a polymer backbone can enhance planarity compared to thiophene-thiophene linkages, which often leads to a red-shifted absorption and a lower band gap. mdpi.comresearchgate.net Systematic studies exploring the relationship between the number and arrangement of ethynyl-thiophene units and the resulting optoelectronic properties are needed.

Side-Chain Engineering: While the hexyl group imparts solubility, modifying the side chain's length, branching, or functionality can influence thin-film morphology, molecular packing, and, consequently, charge carrier mobility.

Functionalization: The ethynyl group allows for the attachment of specific functional moieties via "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition. nih.gov This enables the creation of block copolymers where a poly(3-hexylthiophene) segment, initiated from the ethynyl group, is combined with other polymers to create self-assembling materials for advanced nanostructures. nih.gov

Exploration of Novel Device Architectures and Multifunctional Materials

While this compound is a precursor to active materials, its true potential lies in the novel device architectures and multifunctional materials it enables. The ability to create well-defined block copolymers and complex molecular structures opens doors to applications beyond simple bulk-heterojunction solar cells or transistors.

Emerging research directions include:

All-Conjugated Block Copolymers: The ethynyl group can be used to synthesize all-conjugated block copolymers, where both blocks have distinct electronic properties. These materials can self-assemble into ordered nanostructures, such as lamellae or nanofibers, providing well-defined donor-acceptor interfaces and dedicated pathways for charge transport, which could significantly enhance the efficiency of OPV devices.

Chemosensors: By incorporating specific receptor units onto the this compound backbone, materials that change their optical or electrical properties upon binding to a target analyte can be developed. The thiophene (B33073) unit provides the signal transduction pathway, making these materials suitable for highly sensitive chemical sensors.

Bioelectronics: Functionalizing the molecule with biocompatible groups could lead to materials that can interface with biological systems. These could be used in applications like biosensors, neural interfaces, or for tissue engineering, where the electronic properties of the material can be used to stimulate or monitor biological activity.

Development of In-Situ and Operando Characterization Techniques

To optimize the synthesis and performance of materials derived from this compound, a deep understanding of the dynamic processes occurring during their formation and operation is essential. In-situ (in place) and operando (in operation) characterization techniques are powerful tools for gaining these insights.

Future research will increasingly rely on:

In-situ Spectroscopic Monitoring of Synthesis: Techniques like Raman and infrared (IR) spectroscopy can be integrated into reaction vessels (including flow reactors) to monitor the progress of the Sonogashira coupling in real-time. This would allow for precise control over the reaction, optimization of yields, and a better understanding of catalyst kinetics and deactivation pathways.

Operando Spectroscopy of Devices: To understand how materials function inside a device, techniques that probe the material while the device is running are critical. Operando UV-Vis and Raman spectroscopy can track changes in the electronic states and molecular structure of ethynyl-thiophene-based polymers during charge injection, transport, and extraction in transistors or solar cells. This helps to identify degradation mechanisms and correlate molecular behavior with device performance.

Advanced X-ray Techniques: Synchrotron-based techniques like grazing-incidence wide-angle X-ray scattering (GIWAXS) can be used in-situ to study the evolution of crystallinity and molecular orientation during the processing of thin films from this compound-derived materials. This is crucial for understanding how processing conditions influence the final morphology and electronic properties.

Synergistic Approaches between Experimental and Computational Methodologies

The combination of experimental synthesis and characterization with theoretical modeling is a powerful strategy for accelerating materials discovery. Computational methods, particularly Density Functional Theory (DFT), can predict the properties of molecules before they are synthesized, guiding experimental efforts toward the most promising candidates. ias.ac.inmdpi.com

For this compound and its derivatives, synergistic approaches will be vital:

Predicting Optoelectronic Properties: DFT calculations can accurately predict the HOMO/LUMO energy levels, band gaps, and absorption spectra of novel molecules based on the this compound scaffold. ias.ac.in A computational study on the closely related 2-ethynylthiophene (B1312097) has demonstrated that such methods can elucidate its electronic structure and vertical ionization energies. ias.ac.in This allows for the virtual screening of large libraries of potential structures to identify those with the desired properties for a specific application.

Understanding Structure-Property Relationships: Modeling can provide insights into how changes in molecular geometry, such as the dihedral angle between thiophene rings, affect π-conjugation and electronic properties. This fundamental understanding helps in designing molecules with improved charge transport characteristics.

Modeling Intermolecular Interactions: Computational studies can simulate how molecules derived from this compound pack in the solid state. This is crucial for predicting the morphology of thin films and understanding how intermolecular π-π stacking will influence charge mobility in a device.

By combining these computational predictions with targeted experimental synthesis and characterization, the design and development cycle for new high-performance materials based on this compound can be significantly shortened.

| Computational Method | Predicted Property | Experimental Correlation |

| Density Functional Theory (DFT) | HOMO/LUMO energies, band gap | Cyclic Voltammetry, UV-Vis Spectroscopy |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption/emission spectra | Optical Spectroscopy |

| Molecular Dynamics (MD) | Thin-film morphology, molecular packing | X-ray Diffraction (XRD), Atomic Force Microscopy (AFM) |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-ethynyl-3-hexylthiophene, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cross-coupling reactions (e.g., Sonogashira coupling) between 3-hexylthiophene derivatives and terminal alkynes. Key parameters include catalyst selection (e.g., Pd(PPh₃)₄/CuI), solvent polarity (e.g., THF or DMF), and temperature control (60–80°C). Yield optimization requires inert atmospheres (N₂/Ar) to prevent alkyne oxidation. Purity is assessed via HPLC or GC-MS, with hexane/ethyl acetate gradients for column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- ¹H/¹³C NMR : Assign ethynyl protons (δ 2.8–3.2 ppm) and hexyl chain protons (δ 0.8–1.6 ppm). Discrepancies in integration may arise from residual solvent or impurities; use deuterated solvents and repeat under standardized conditions.

- FT-IR : Confirm C≡C stretch (~2100 cm⁻¹) and thiophene ring vibrations (700–800 cm⁻¹). Contradictions between theoretical and observed peaks require DFT calculations (e.g., B3LYP/6-31G*) for validation .

- Mass Spectrometry : High-resolution MS (HRMS) resolves molecular ion ([M+H]⁺) discrepancies caused by isotopic patterns or fragmentation.

Q. How can researchers conduct a systematic literature review on this compound to identify foundational studies and gaps?

- Methodological Answer :

- Keyword Strategy : Use Boolean operators (e.g., "this compound AND synthesis") in SciFinder or Reaxys. Limit results to peer-reviewed journals (e.g., Acta Crystallographica, Journal of Polymer Science).

- Gap Analysis : Compare synthesis protocols (e.g., catalytic systems in ) and property reports (e.g., optical/electronic data in ). Note understudied areas like stability under UV exposure or solvent effects on crystallinity .

毕业论文说明1:05:11

Advanced Research Questions

Q. How can researchers optimize the electronic properties of this compound for organic semiconductor applications?

- Methodological Answer :

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CN, -F) to the thiophene ring via post-functionalization. Monitor HOMO-LUMO gaps via cyclic voltammetry and UV-Vis spectroscopy.

- Crystallinity Control : Use solvent vapor annealing (e.g., chloroform/hexane) to enhance π-π stacking. Characterize via XRD; discrepancies in diffraction patterns may indicate polymorphic forms .

- Computational Modeling : Employ Gaussian or ORCA to simulate charge mobility. Validate with experimental FET measurements .

Q. What strategies resolve contradictions in reported conductivity values for this compound-based polymers?

- Methodological Answer :

- Source Analysis : Compare doping methods (e.g., iodine vs. FeCl₃), film thickness (spin-coating vs. drop-casting), and measurement techniques (four-point probe vs. van der Pauw).

- Statistical Validation : Apply ANOVA to datasets from ≥3 independent replicates. Outliers may arise from ambient humidity or electrode contact resistance .

- Cross-Lab Collaboration : Share samples with standardized protocols (e.g., ISO 1853:2018) to isolate material variability from methodological errors .

Q. How can researchers design experiments to probe the degradation mechanisms of this compound under operational conditions?

- Methodological Answer :

- Accelerated Aging : Expose thin films to controlled UV light (λ = 365 nm) and O₂/H₂O atmospheres. Monitor degradation via FT-IR (C≡C bond loss) and GPC (molecular weight reduction).

- Mechanistic Studies : Use ESR to detect radical intermediates. Compare with DFT-predicted degradation pathways .

- Stabilization Strategies : Test antioxidant additives (e.g., BHT) or encapsulation (e.g., PMMA matrices). Quantify lifetime improvements via Arrhenius plots .

Data Presentation and Ethical Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.